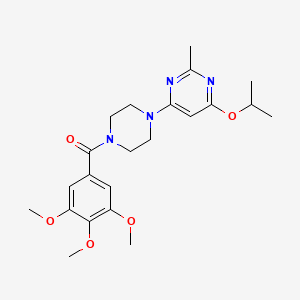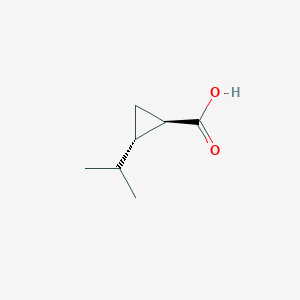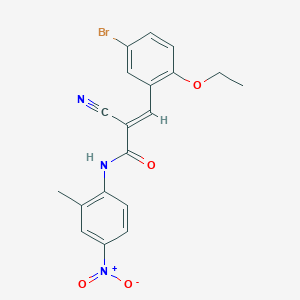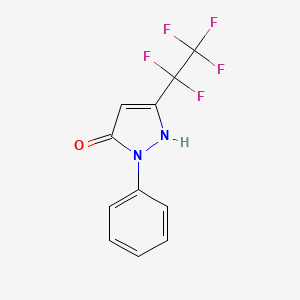
(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for a similar compound, 2-[4-(6-amino-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol, is 1S/C11H19N5O/c1-9-13-10(12)8-11(14-9)16-4-2-15(3-5-16)6-7-17/h8,17H,2-7H2,1H3,(H2,12,13,14) . This gives us some insight into the structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current data.Aplicaciones Científicas De Investigación
Pharmacological Evaluation
A study by Tsuno et al. (2017) focuses on the pharmacological evaluation of a novel series of compounds similar in structure to the specified chemical, identifying them as selective antagonists for the TRPV4 channel. This discovery suggests potential applications in treating pain, as these compounds exhibited an analgesic effect in models of mechanical hyperalgesia in guinea pigs and rats. The research underscores the therapeutic potential of such compounds in managing pain and inflammation, indicating a significant step forward in the development of new analgesics (Tsuno et al., 2017).
Antimicrobial and Antituberculosis Activity
Research by Mallikarjuna et al. (2014) on derivatives of a structurally similar compound demonstrates significant antimicrobial and antituberculosis activities. Their synthesis and subsequent testing against various bacterial strains and Mycobacterium tuberculosis highlight the potential of these compounds as a basis for developing new antimicrobial and antituberculosis agents. This study provides valuable insights into the design and discovery of new therapeutics for treating infectious diseases (Mallikarjuna et al., 2014).
Anticancer Research
Another area of application is in anticancer research, where derivatives of similar compounds have been synthesized and evaluated for their anticancer activities. Studies by Patel et al. (2011) and Parveen et al. (2017) explore the synthesis of new pyridine and pyrimidine derivatives, respectively, with demonstrated in vitro antimicrobial activity and potential anti-proliferative effects against various cancer cell lines. These findings suggest that compounds with related structures may serve as promising leads in the search for new anticancer agents, offering a pathway to novel therapeutic options for treating cancer (Patel et al., 2011); (Parveen et al., 2017).
Molecular Interaction Studies
The study of molecular interactions and binding affinities of similar compounds with various receptors provides crucial insights into their potential therapeutic applications. Research by Shim et al. (2002) explores the molecular interactions of an antagonist with the CB1 cannabinoid receptor, highlighting the role of specific conformations and substituents in receptor binding and activity. This research offers a foundational understanding of the molecular basis of receptor-ligand interactions, which is essential for the rational design of new therapeutic agents (Shim et al., 2002).
Safety and Hazards
The compound 2-[4-(6-Amino-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol, which has a similar structure, has the following hazard statements: H302-H315-H317-H319-H335. This means it may be harmful if swallowed, may cause skin irritation, may cause an allergic skin reaction, may cause serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Mecanismo De Acción
Target of Action
Similar compounds have shown high binding affinity forLeucine-rich repeat kinase 2 (LRRK2) , which is associated with Parkinson’s disease.
Mode of Action
It’s known that compounds with similar structures interact with their targets, causing changes at the molecular level that can lead to various biological effects .
Biochemical Pathways
Compounds with similar structures have been shown to have anti-tubercular activity against mycobacterium tuberculosis h37ra , suggesting that they may interfere with the biochemical pathways of this bacterium.
Pharmacokinetics
The compound’s high binding affinity for lrrk2 suggests that it may have good bioavailability.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , indicating that they may have potent anti-tubercular
Propiedades
IUPAC Name |
[4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O5/c1-14(2)31-20-13-19(23-15(3)24-20)25-7-9-26(10-8-25)22(27)16-11-17(28-4)21(30-6)18(12-16)29-5/h11-14H,7-10H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNKYEFAZDZDNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Ethyl-1-oxaspiro[2.6]nonane](/img/structure/B2409482.png)
![9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2409483.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol](/img/structure/B2409485.png)
![2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride](/img/structure/B2409487.png)

![1-{4-Methyl-2-[(4-methylphenyl)sulfanyl]-3-quinolinyl}-1-ethanone](/img/structure/B2409495.png)
![N-cycloheptyl-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2409496.png)
![N-(2-((3,4-difluorophenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2409498.png)
![N-[1-(4-fluorophenyl)ethyl]-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2409499.png)


![3-[(Tert-butyldimethylsilyl)oxy]-4-fluorophenol](/img/structure/B2409504.png)
![Ethyl 2-[3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate](/img/structure/B2409505.png)